molecular formula C23H31NO4 B573197 Stachybotrylactam CAS No. 163391-76-2

Stachybotrylactam

Cat. No. B573197
M. Wt: 385.504
InChI Key: ZSVLMDBFFSSVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stachybotrylactam is a mycotoxin found in crops, including cereals and oilseeds . It is thermally and chemically stable and is known to affect human and animal health by causing acute or chronic intoxications .


Molecular Structure Analysis

Stachybotrylactam is a phenylspirodrimane . Its empirical formula is C23H31NO4 and its molecular weight is 385.50 .


Physical And Chemical Properties Analysis

Stachybotrylactam is an analytical standard . It is suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Scientific Research Applications

1. Application in Analytical and Bioanalytical Chemistry

  • Summary : Stachybotrylactam is a metabolite produced by the filamentous fungus Stachybotrys chartarum. This fungus is known for its toxic metabolites and has been associated with serious health problems, including mycotoxicosis, among occupants of contaminated buildings .
  • Methods : An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for known and tentatively identified compounds characterized via UHPLC-quadruple time-of-flight (QTOF) screening of fungal culture extracts, wall scrapings, and reference standards .
  • Results : The UHPLC-MS/MS method was able to identify 12 Stachybotrys metabolites, of which four could be quantified based on authentic standards and a further six estimated based on similarity to authentic standards .

2. Application in Environmental Microbiology

  • Summary : Stachybotrylactam is produced by Stachybotrys chartarum, a toxigenic fungus that is frequently isolated from water-damaged buildings or improperly stored feed .
  • Methods : A chemically defined cultivation medium was used to investigate the impact of several nitrogen and carbon sources on growth of S. chartarum and its production of macrocyclic trichothecenes (MTs) and stachybotrylactam (STLAC) .
  • Results : Increasing concentrations of sodium nitrate were found to positively affect mycelial growth, the level of sporulation, and MT production, while ammonium nitrate and ammonium chloride had an inhibitory effect .

3. Application in Mycotoxin Analysis

  • Summary : Stachybotrylactam is used in the analysis of mycotoxins, which are toxic compounds produced by fungi. The filamentous fungus Stachybotrys chartarum, which produces Stachybotrylactam, is known for its toxic metabolites and has been associated with serious health problems .
  • Methods : An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for known and tentatively identified compounds characterized via UHPLC-quadruple time-of-flight (QTOF) screening of fungal culture extracts, wall scrapings, and reference standards .
  • Results : The UHPLC-MS/MS method was able to identify 12 Stachybotrys metabolites, of which four could be quantified based on authentic standards and a further six estimated based on similarity to authentic standards .

4. Application in Fungal Growth Studies

  • Summary : Stachybotrylactam is used in studies investigating the growth of Stachybotrys chartarum, a toxigenic fungus that is frequently isolated from water-damaged buildings or improperly stored feed .
  • Methods : A chemically defined cultivation medium was used to investigate the impact of several nitrogen and carbon sources on growth of S. chartarum and its production of macrocyclic trichothecenes (MTs) and stachybotrylactam (STLAC) .
  • Results : Increasing concentrations of sodium nitrate were found to positively affect mycelial growth, the level of sporulation, and MT production, while ammonium nitrate and ammonium chloride had an inhibitory effect .

5. Application in Mycotoxin Production Studies

  • Summary : Stachybotrylactam is used in studies investigating the production of mycotoxins by Stachybotrys chartarum. This fungus is known for its toxic metabolites and has been associated with serious health problems .
  • Methods : An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for known and tentatively identified compounds characterized via UHPLC-quadruple time-of-flight (QTOF) screening of fungal culture extracts, wall scrapings, and reference standards .
  • Results : The UHPLC-MS/MS method was able to identify 12 Stachybotrys metabolites, of which four could be quantified based on authentic standards and a further six estimated based on similarity to authentic standards .

6. Application in Fungal Habitat Studies

  • Summary : Stachybotrylactam is used in studies investigating the habitats of Stachybotrys chartarum. This fungus has been isolated from different environmental sources, ranging from culinary herbs and improperly stored fodder to damp building materials .
  • Methods : A chemically defined cultivation medium was used to investigate the impact of several nitrogen and carbon sources on growth of S. chartarum and its production of macrocyclic trichothecenes (MTs) and stachybotrylactam (STLAC) .
  • Results : The highest concentrations of macrocyclic trichothecenes were detected on potato-dextrose-agar or cellulose-agar. Malt-extract-agar led to an intermediate and glucose-yeast-peptone-agar and Sabouraud-dextrose-agar to a poor mycotoxin production .

Safety And Hazards

Stachybotrylactam should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling it . It should be stored at a temperature of -20°C .

Future Directions

Research on Stachybotrylactam is ongoing. One study suggested that the mycotoxin production of Stachybotrylactam clearly depends on the composition of the respective medium . This finding provides a starting point for further studies to identify individual components that either support or repress the production of mycotoxins in Stachybotrys chartarum .

properties

IUPAC Name

3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVLMDBFFSSVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672955
Record name 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45934402

CAS RN

163391-76-2
Record name 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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